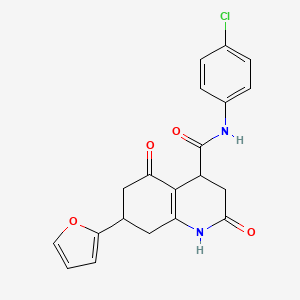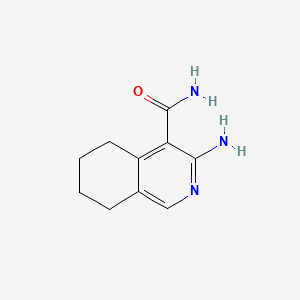
4-Isoquinolinecarboxamide, 5,6,7,8-tetrahydro-3-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- is a chemical compound with the molecular formula C10H12N2O. It belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an isoquinoline ring system with an amino group and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- can be achieved through several synthetic routes. One common method involves the reduction of isoquinoline-3-carboxylic acid followed by amination. The reaction conditions typically include the use of reducing agents such as lithium aluminum hydride (LiAlH4) and subsequent treatment with ammonia or an amine source . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation and continuous flow synthesis, to ensure higher yields and purity.
Analyse Chemischer Reaktionen
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound to produce fully saturated derivatives.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of N-substituted derivatives.
Condensation: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or amides.
Common reagents and conditions used in these reactions include acids, bases, and various catalysts. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar biological activities but lacking the carboxamide group.
Isoquinoline-3-carboxamide: A compound with a similar structure but without the tetrahydro modification.
Amino-substituted-4,5,6,7-tetrahydro-1H-indazoles: Compounds with similar structural features and biological activities.
The uniqueness of 4-Isoquinolinecarboxamide, 3-amino-5,6,7,8-tetrahydro- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Eigenschaften
CAS-Nummer |
130688-32-3 |
|---|---|
Molekularformel |
C10H13N3O |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
3-amino-5,6,7,8-tetrahydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H13N3O/c11-9-8(10(12)14)7-4-2-1-3-6(7)5-13-9/h5H,1-4H2,(H2,11,13)(H2,12,14) |
InChI-Schlüssel |
ZQODGTWOPUEWJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C(=NC=C2C1)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1-Ethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12123059.png)

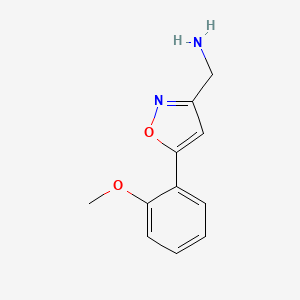
![4-(furan-2-ylcarbonyl)-3-hydroxy-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12123077.png)
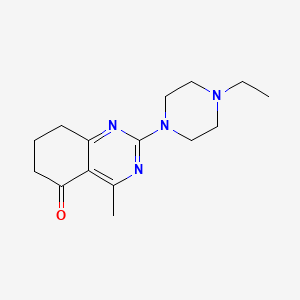

![1-Pyrrolidineethanamine, beta-[2-(trifluoromethyl)phenyl]-](/img/structure/B12123088.png)
![2-amino-1-benzyl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12123098.png)
![Imidazo[1,2-a]pyridin-2-ylmethanethiol](/img/structure/B12123111.png)
![3-[(4-butylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12123114.png)
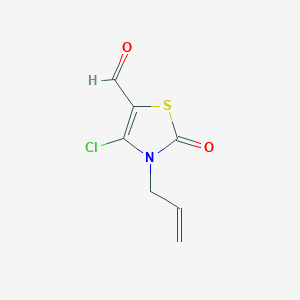
![1-(4-iodobenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12123120.png)
